molecular formula C23H19Cl2N3O B11111554 9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]- CAS No. 301160-16-7

9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]-

Cat. No.: B11111554
CAS No.: 301160-16-7
M. Wt: 424.3 g/mol
InChI Key: HHPWQHXESKTGSZ-UHFFFAOYSA-N
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Description

The compound 9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]- is a carbazole derivative characterized by:

  • 9H-Carbazole-9-ethanol backbone: The ethanol group at the 9-position may increase solubility in polar solvents, aiding bioavailability .
  • Benzimidazole moiety: A heterocyclic substituent known for pharmacological relevance, which could influence π-π stacking or hydrogen bonding in target interactions.

Carbazole derivatives are widely studied for applications in medicinal chemistry (e.g., anticancer, antioxidant) and materials science (e.g., fluorescence, electrochemistry) .

Properties

CAS No.

301160-16-7

Molecular Formula

C23H19Cl2N3O

Molecular Weight

424.3 g/mol

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-(2-methylbenzimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C23H19Cl2N3O/c1-14-26-20-4-2-3-5-23(20)27(14)12-17(29)13-28-21-8-6-15(24)10-18(21)19-11-16(25)7-9-22(19)28/h2-11,17,29H,12-13H2,1H3

InChI Key

HHPWQHXESKTGSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O

Origin of Product

United States

Preparation Methods

Regioselectivity in Chlorination

The use of NCS in DMF ensures preferential chlorination at the 3- and 6-positions due to electron-donating effects of the carbazole nitrogen. Alternative chlorinating agents (e.g., Cl₂/FeCl₃) result in over-chlorination and are avoided.

Steric Hindrance in Alkylation

The ethanol group’s introduction requires controlled conditions to prevent di-alkylation. Excess ethylene oxide or prolonged reaction times reduce yields.

Nucleophilic Substitution Efficiency

The tosylate’s leaving group ability is critical for successful coupling. Substituting tosyl chloride with mesyl chloride (MsCl) improves reaction rates but complicates purification.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)
ChlorinationNCS, DMF, 60°C, 8 h85–90≥98
Ethanol AlkylationEthylene oxide, t-BuOK, THF, 6 h75–8097
TosylationTsCl, TEA, DCM, 0°C, 2 h90–9595
Benzimidazole Coupling2-Methylbenzimidazole, Cs₂CO₃, DMF, 12 h65–7096

Applications and Derivatives

The target compound’s structural features suggest utility in:

  • Photopolymerization : As a photoinitiator additive (similar to CARET in radical polymerization).

  • Pharmaceuticals : Analogues demonstrate antipsychotic activity via dopamine D3 receptor modulation.

  • Materials Science : Carbazole-benzimidazole hybrids enhance OLED efficiency due to extended π-conjugation .

Chemical Reactions Analysis

Types of Reactions

9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the benzimidazole or carbazole core.

    Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Nucleophiles like amines or thiols for substitution reactions.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Modified carbazole or benzimidazole derivatives.

    Substitution Products: Compounds with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Organic Electronics

This compound is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties:

ApplicationDescription
OLEDsActs as an electron transport layer (ETL) material.
PhotovoltaicsEnhances charge mobility and efficiency in devices.

Case studies indicate that OLEDs incorporating this compound exhibit improved brightness and stability compared to traditional materials.

Pharmaceuticals

9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]- has been investigated for its potential therapeutic effects:

Therapeutic AreaPotential Effects
AnticancerInduces apoptosis in cancer cell lines.
AntimicrobialExhibits activity against various bacterial strains.
AntiviralShows promise in inhibiting viral replication.

Research indicates that derivatives of this compound have demonstrated cytotoxicity against specific cancer cell lines, suggesting a pathway for drug development.

Materials Science

In materials science, this compound is employed to synthesize advanced materials with unique optical and electronic properties:

Material TypeProperties
Conductive PolymersEnhanced conductivity and flexibility.
NanocompositesImproved mechanical strength and thermal stability.

Studies show that incorporating this compound into polymer matrices results in materials with superior performance metrics.

Biological Studies

In biochemical research, the compound serves as a probe for studying enzyme interactions and cellular processes:

Study FocusApplication
Enzyme InhibitionInvestigates the inhibition mechanisms on target enzymes.
DNA InteractionExplores intercalation effects on DNA structure and function.

Experimental data reveal that this compound can effectively inhibit enzyme activity by binding to active sites, providing insights into potential therapeutic targets.

Mechanism of Action

The mechanism of action of 9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]- involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can:

    Inhibit Enzyme Activity: By binding to the active site or allosteric sites of enzymes.

    Modulate Receptor Function: By acting as an agonist or antagonist at specific receptors.

    Intercalate with DNA: By inserting itself between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Features Reported Activity/Application Reference
Target Compound 3,6-Cl, benzimidazole, ethanol Enhanced electron-withdrawing effects; potential solubility advantages Hypothesized anticancer/antioxidant -
3,6-Dibromo-9-(4-chlorobenzyl)-9H-carbazole 3,6-Br, 4-Cl-benzyl Bromine increases molecular weight; benzyl group may limit solubility Structural analysis
5‑((9H‑carbazol‑9‑yl)methyl)‑1,3,4-oxadiazol-2(3H)-one Oxadiazole, 4-fluorobenzoyl Oxadiazole ring enhances rigidity; fluorobenzoyl improves metabolic stability Anticancer activity
6-Chloro-9H-carbazol-2-yl derivatives 6-Cl, oxadiazole Single chloro substitution; oxadiazole promotes heterocyclic interactions Antioxidant capacity
N-Methylcarbazole copolymers Polymerized N-methylcarbazole Extended conjugation for electrochemical applications Conductivity in materials science

Key Observations:

  • Heterocyclic Moieties : The benzimidazole group in the target compound offers a larger planar structure compared to oxadiazole (), which may improve π-π stacking in biological targets.
  • Solubility: The ethanol group in the target compound contrasts with lipophilic benzyl () or polymeric () substituents, suggesting better aqueous solubility for pharmacological use.

Key Challenges:

  • The target compound’s benzimidazole group may require specialized coupling agents, increasing synthesis complexity compared to oxadiazole or benzyl derivatives.
  • Dichloro substitution at 3,6 positions could necessitate stringent temperature control to avoid side reactions.

Biological Activity

9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]- is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This compound exhibits significant biological activity due to its interaction with various molecular targets, making it a subject of interest in medicinal chemistry and drug development.

The molecular formula of 9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]- is C23H19Cl2N3OC_{23}H_{19}Cl_{2}N_{3}O, with a molar mass of approximately 426.32 g/mol. The structure features a carbazole core, a benzimidazole moiety, and an ethanol group, which together confer unique electronic and biological properties.

Antitumor Activity

Research indicates that carbazole derivatives, including this compound, possess antitumor properties. For instance, studies have shown that related carbazole compounds can induce apoptosis in cancer cells by activating the p53 signaling pathway. This pathway is crucial for regulating cell cycle and apoptosis, particularly in melanoma cells where mutations in p53 are common .

In a similar vein, the compound's ability to intercalate DNA suggests potential applications in cancer therapy by disrupting DNA replication and transcription processes. This mechanism can lead to increased apoptosis in cancerous cells while sparing normal cells.

Antibacterial Properties

The compound has also demonstrated antibacterial activity against various strains. The presence of chlorine substituents enhances its reactivity, potentially allowing it to disrupt bacterial cell membranes or interfere with essential bacterial metabolic processes. Such properties make it a candidate for further development as an antimicrobial agent.

Other Biological Activities

Beyond antitumor and antibacterial effects, carbazole derivatives are noted for their antioxidant and anti-inflammatory activities. These properties are attributed to their ability to scavenge free radicals and modulate inflammatory pathways .

Case Study 1: Antitumor Mechanism

A study focusing on related carbazole derivatives found that they could selectively inhibit the growth of melanoma cells without affecting normal melanocytes. The mechanism involved the upregulation of caspase activities leading to enhanced apoptosis . This suggests that 9H-Carbazole-9-ethanol could similarly target tumor cells effectively while minimizing toxicity to healthy tissues.

Case Study 2: Antibacterial Efficacy

Another investigation into the antibacterial properties of carbazole derivatives revealed their effectiveness against resistant bacterial strains. The study highlighted the potential for developing new antibiotics based on the structural framework of carbazoles .

Comparative Analysis

Property 9H-Carbazole-9-ethanol Related Carbazole Derivatives
Molecular Formula C23H19Cl2N3OVaries (e.g., C21H24Cl2N2O)
Antitumor Activity YesYes
Antibacterial Activity YesYes
Mechanism DNA intercalationp53 activation
Toxicity to Normal Cells LowVaries

Q & A

Q. What are the optimal synthetic routes for preparing 9H-carbazole derivatives with chloro and benzimidazole substituents?

The compound can be synthesized using Williamson ether synthesis or N-alkylation reactions . For example, coupling carbazole with halogenated intermediates (e.g., 1,4-dibromobutane) in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst yields carbazole intermediates at 45°C . Advanced derivatives require Ullmann-type coupling with CuI/1,10-phenanthroline catalysts in DMF at 413 K for 48–60 hours to introduce imidazole or benzimidazole groups . Optimize reaction times and stoichiometry to avoid side products like unreacted carbazole .

Q. How can researchers characterize the structural purity of this compound?

Use a combination of:

  • 1^1H/13^{13}C NMR to confirm substitution patterns and monitor reaction progress.
  • X-ray crystallography (e.g., SHELXL refinement ) to resolve steric clashes between the dichloro and benzimidazole groups.
  • High-resolution mass spectrometry (HRMS) to validate molecular weight. For complex mixtures, employ silica gel column chromatography with cyclohexane:EtOAc (97:3) for purification .

Advanced Research Questions

Q. How can competing reactivities of chloro and benzimidazole groups be managed during functionalization?

The dichloro groups at positions 3 and 6 of the carbazole core are electron-withdrawing, which may deactivate the benzimidazole moiety. To mitigate this:

  • Use protective groups (e.g., tert-butyl) during synthesis to shield reactive sites .
  • Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
  • Monitor intermediates via thin-layer chromatography (TLC) with Rf_f values calibrated against known standards (e.g., 0.45 in hexane:EtOAc 4:1) .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

Discrepancies between NMR peak assignments and X-ray bond lengths may arise from dynamic motion in solution or crystal packing effects . To resolve this:

  • Perform density functional theory (DFT) calculations to compare optimized geometries with experimental data .
  • Use variable-temperature NMR to probe conformational flexibility .
  • Cross-validate with 2D 1^1H-15^{15}N HMBC experiments to confirm heterocyclic connectivity .

Q. What strategies improve the compound’s photophysical properties for optoelectronic applications?

The carbazole-benzimidazole framework shows potential in organic light-emitting diodes (OLEDs) . To enhance performance:

  • Introduce electron-deficient substituents (e.g., trifluoromethyl) to adjust HOMO/LUMO levels .
  • Test host-guest architectures in polymethyl methacrylate (PMMA) matrices to evaluate charge transport .
  • Measure fluorescence quantum yields in dichloromethane vs. solid-state films to assess aggregation effects .

Methodological Considerations

Q. How to design experiments for analyzing steric hindrance in this bulky carbazole derivative?

  • Conduct molecular docking studies to predict spatial clashes between substituents .
  • Synthesize simplified analogs (e.g., removing the benzimidazole group) to isolate steric effects .
  • Use small-angle X-ray scattering (SAXS) to study aggregation behavior in solution .

Q. What computational tools are recommended for validating synthetic pathways?

  • Gaussian 16 for modeling reaction energetics and transition states .
  • Mercury CSD for comparing crystallographic data with the Cambridge Structural Database .
  • Schrödinger Suite to predict solubility and stability under varying conditions .

Data Analysis and Interpretation

Q. How to resolve low yields in multi-step syntheses?

Common pitfalls include incomplete purification or side reactions . Solutions:

  • Optimize reflux times (e.g., extend to 72 hours for Ullmann couplings) .
  • Replace polar aprotic solvents (DMF) with 1,4-dioxane to reduce byproduct formation .
  • Use HPLC-MS to quantify unreacted starting materials .

Q. How to correlate synthetic conditions with crystallinity?

  • Screen recrystallization solvents (e.g., ethyl acetate vs. ethanol) to improve crystal quality .
  • Analyze thermal stability via differential scanning calorimetry (DSC) to identify optimal annealing temperatures .

Theoretical Framework Integration

Q. How to align research on this compound with theoretical models of charge transfer?

  • Link electronic properties to Marcus theory to explain charge recombination rates .
  • Use time-dependent DFT (TD-DFT) to simulate UV-Vis absorption spectra and compare with experimental data .

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